Cas no 827-15-6 (1,2,3,4,5-pentafluoro-6-iodo-benzene)

1,2,3,4,5-pentafluoro-6-iodo-benzene structure
827-15-6 structure
Produktname:1,2,3,4,5-pentafluoro-6-iodo-benzene
CAS-Nr.:827-15-6
MF:C6F5I
MW:293.960691452026
MDL:MFCD00001032
CID:83110
PubChem ID:87575287

1,2,3,4,5-pentafluoro-6-iodo-benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • IODOPENTAFLUOROBENZENE
    • Pentafluoroiodobenzene
    • Pentafluoroiodobenzene (stabilized with Copper chip)
    • 1,2,3,4,5-pentafluoro-6-iodobenzene
    • Iodopentafluorobenzene (stabilized with Copper chip)
    • Benzene, pentafluoroiodo-
    • Iodoperfluorobenzene
    • 2,3,4,5,6-Pentafluoroiodobenzene
    • 1,2,3,4,5-Pentafluoro-6-iodo-benzene
    • Pentafluorophenyl iodide
    • OPYHNLNYCRZOGY-UHFFFAOYSA-N
    • Iodopentafluorobenzene, 99%, stabilised over copper
    • C6F5I
    • Perfluoroiodobenzene
    • NSC88306
    • IBF
    • PubChem19982
    • Iodopentafluorobenzene, 99%
    • ANW
    • 1,2,3,4,5-Pentafluoro-6-iodobenzene (ACI)
    • Benzene, pentafluoroiodo- (6CI, 7CI, 8CI, 9CI)
    • NSC 88306
    • A840421
    • MFCD00001032
    • AKOS003788910
    • SCHEMBL664825
    • EINECS 212-565-2
    • DTXSID10231969
    • 827-15-6
    • FS-4336
    • NSC-88306
    • NS00041994
    • SY029293
    • EN300-115880
    • benzene, 1,2,3,4,5-pentafluoro-6-iodo-
    • CS-W009984
    • UNII-6FL842U9F2
    • 6FL842U9F2
    • PB48094
    • FT-0627269
    • Q27461358
    • 2,3,4,5,6-Pentafluoroiodobenzene (stabilised with copper)
    • DTXCID90154460
    • 1,2,3,4,5-pentafluoro-6-iodo-benzene
    • MDL: MFCD00001032
    • Inchi: 1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
    • InChI-Schlüssel: OPYHNLNYCRZOGY-UHFFFAOYSA-N
    • Lächelt: FC1C(F)=C(F)C(I)=C(F)C=1F
    • BRN: 2051549

Berechnete Eigenschaften

  • Genaue Masse: 293.89600
  • Monoisotopenmasse: 293.896484
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 150
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 0
  • XLogP3: 3.1

Experimentelle Eigenschaften

  • Farbe/Form: Farblose Flüssigkeit
  • Dichte: 2.204 g/mL at 25 °C(lit.)
  • Schmelzpunkt: -29°C
  • Siedepunkt: 162°C
  • Flammpunkt: None
  • Brechungsindex: n20/D 1.496(lit.)
  • Wasserteilungskoeffizient: Unlöslich in Wasser.
  • PSA: 0.00000
  • LogP: 2.98670
  • Sensibilität: Light Sensitive
  • Löslichkeit: Nicht bestimmt

1,2,3,4,5-pentafluoro-6-iodo-benzene Sicherheitsinformationen

1,2,3,4,5-pentafluoro-6-iodo-benzene Zolldaten

  • HS-CODE:2903999090
  • Zolldaten:

    China Zollkodex:

    2903999090

    Übersicht:

    2903999090 Andere aromatische halogenierte Derivate. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    290399090 halogenierte Derivate aromatischer Kohlenwasserstoffe MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

1,2,3,4,5-pentafluoro-6-iodo-benzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
I717458-250mg
Iodopentafluorobenzene
827-15-6
250mg
$75.00 2023-05-18
TRC
I717458-500mg
Iodopentafluorobenzene
827-15-6
500mg
$87.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I838180-100g
Iodopentafluorobenzene
827-15-6 98%
100g
2,918.00 2021-05-17
TRC
I717458-1g
Iodopentafluorobenzene
827-15-6
1g
$98.00 2023-05-18
Alichem
A013032545-250mg
Pentafluoroiodobenzene
827-15-6 97%
250mg
$489.60 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P93460-1g
1,2,3,4,5-Pentafluoro-6-iodobenzene
827-15-6
1g
¥68.0 2021-09-08
Enamine
EN300-115880-0.05g
1,2,3,4,5-pentafluoro-6-iodobenzene
827-15-6 95%
0.05g
$19.0 2023-11-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96596-25G
1,2,3,4,5-pentafluoro-6-iodo-benzene
827-15-6 97%
25g
¥ 613.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044363-100g
1,2,3,4,5-Pentafluoro-6-iodobenzene
827-15-6 98%
100g
¥2806.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1188-5G
Pentafluoroiodobenzene (stabilized with Copper chip)
827-15-6 >99.0%(GC)
5g
¥350.00 2024-04-15

1,2,3,4,5-pentafluoro-6-iodo-benzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride
Referenz
Aromatic fluoro derivatives. LXXXVI. Direct addition of pentavalent iodine to fluoro-containing benzenes. Generation of pentafluorophenyltrifluoroiodonium cation
Bardin, V. V.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(6), 1256-63

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Iodide Solvents: Acetonitrile
Referenz
The pentafluorophenylxenon(II) cation: [C6F5Xe]+; the first stable system with a xenon-carbon bond
Frohn, Hermann J.; et al, Journal of the Chemical Society, 1989, (10), 625-7

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
2.1 Solvents: Acetonitrile
3.1 Reagents: Iodine cyanide Solvents: Diglyme
Referenz
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Dichloromethane ,  Xenon difluoride
2.1 Reagents: Iodide Solvents: Acetonitrile
Referenz
The pentafluorophenylxenon(II) cation: [C6F5Xe]+; the first stable system with a xenon-carbon bond
Frohn, Hermann J.; et al, Journal of the Chemical Society, 1989, (10), 625-7

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Tetramethylammonium iodide Solvents: Acetonitrile
Referenz
Reactions of pentafluorophenylxenon(II) hexafluoroarsenate [C6F5Xe]+ [AsF6]- with halide anions in acetonitrile
Frohn, H. J.; et al, Journal of Fluorine Chemistry, 1995, 70(2), 147-54

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Iodine cyanide Solvents: Diglyme
Referenz
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Perfluorobutyl iodide ,  Sodium tert-butoxide Solvents: Dimethylformamide ;  3 min, rt
1.2 Reagents: Water ;  rt
Referenz
t-BuONa-mediated direct C-H halogenation of electron-deficient (hetero)arenes
Liu, Xia; et al, Organic & Biomolecular Chemistry, 2018, 16(6), 886-890

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Ethylmagnesium bromide Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  60 min, -30 °C; 30 min, -30 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  30 min, -30 °C; overnight, rt
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water
Referenz
One-Pot Route to X-perfluoroarenes (X = Br, I) Based on FeIII-Assisted C-F Functionalization and Utilization of These Arenes as Building Blocks for Crystal Engineering Involving Halogen Bonding
Rozhkov, Anton V. ; et al, Crystal Growth & Design, 2020, 20(9), 5908-5921

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Iodine ,  18-Crown-6 Catalysts: Potassium fluoride Solvents: Acetonitrile
Referenz
Reaction of trimethyl(pentafluorophenyl)silane with electrophiles in the presence of fluoride ions
Bardin, V. V.; et al, Zhurnal Obshchei Khimii, 1988, 58(4), 812-15

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Iodine chloride Solvents: Acetonitrile
Referenz
Pentavalent perfluoroorganobismuth compounds
Tyrra, W.; et al, Canadian Journal of Chemistry, 1989, 67(11), 1949-51

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Acetonitrile
2.1 Reagents: Iodine cyanide Solvents: Diglyme
Referenz
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  20 h, 35 °C
Referenz
Visible-Light Photoredox Decarboxylation of Perfluoroarene Iodine(III) Trifluoroacetates for C-H Trifluoromethylation of (Hetero)arenes
Yang, Bin; et al, ACS Catalysis, 2018, 8(4), 2839-2843

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: 2167248-94-2 Solvents: Benzene ;  16 h, rt
1.2 Reagents: Iodine ;  1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Utilising Sodium-Mediated Ferration for Regioselective Functionalisation of Fluoroarenes via C-H and C-F Bond Activations
Maddock, Lewis C. H. ; et al, Angewandte Chemie, 2018, 57(1), 187-191

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Tripotassium phosphate Solvents: Acetonitrile ;  16 h, 100 °C; 100 °C → rt
1.2 Reagents: Fluorobenzene ,  Sodium persulfate Solvents: Chloroform-d ,  Water ;  rt
Referenz
Transition-metal-free decarboxylative iodination: New routes for decarboxylative oxidative cross-couplings
Perry, Gregory J. P.; et al, Journal of the American Chemical Society, 2017, 139(33), 11527-11536

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Dichloromethane ;  2 h, 20 °C
Referenz
Polyfluoroorganoboron-oxygen compounds. 4. Lithium pentafluorophenyltrimethoxyborate, Li[C6F5B(OMe)3], reactions with selected electrophiles and nucleophiles
Adonin, Nicolay Yu.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 2005, 631(13-14), 2638-2646

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Building Square Planar Cobalt(II) Complexes via Sodium Mediated Cobaltation of Fluoroarenes
Logallo, Alessandra ; et al, Angewandte Chemie, 2022, 61(49),

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Iodine
Referenz
Organolanthanoids. IV. Some reactions of bis(polyfluorophenyl)ytterbium compounds
Deacon, Glen B.; et al, Australian Journal of Chemistry, 1983, 36(1), 43-53

1,2,3,4,5-pentafluoro-6-iodo-benzene Raw materials

1,2,3,4,5-pentafluoro-6-iodo-benzene Preparation Products

1,2,3,4,5-pentafluoro-6-iodo-benzene Verwandte Literatur

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:827-15-6)1,2,3,4,5-pentafluoro-6-iodo-benzene
A840421
Reinheit:99%/99%
Menge:100g/500g
Preis ($):222.0/1018.0